5,6-Difluoro-1-indanone

Description

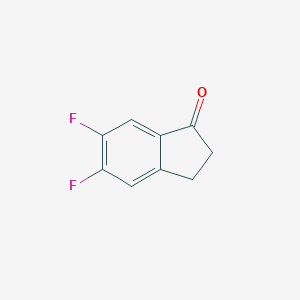

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJRTWXVMCRBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472079 | |

| Record name | 5,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161712-77-2 | |

| Record name | 5,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Difluoro-1-indanone: A Key Intermediate for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorination in a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indanone scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active compounds. Its rigid, bicyclic framework provides a reliable anchor for pharmacophoric elements, enabling precise spatial orientation for optimal target engagement. The strategic introduction of fluorine atoms onto this scaffold, as seen in 5,6-Difluoro-1-indanone, dramatically enhances its utility for drug development professionals. Fluorine's unique electronic properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2]

This technical guide offers a comprehensive exploration of this compound, a pivotal building block for researchers and scientists. We will delve into its core properties, provide field-proven synthetic protocols, analyze its chemical reactivity, and discuss its application in the synthesis of next-generation therapeutics, moving beyond a simple recitation of data to explain the causal relationships that drive its utility in the laboratory.

Core Physicochemical & Structural Properties

This compound is a crystalline solid at room temperature. The two fluorine atoms on the benzene ring are critical modulators of the molecule's electronic and physical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 161712-77-2 | [3][4] |

| Molecular Formula | C₉H₆F₂O | [3][5] |

| Molecular Weight | 168.14 g/mol | [3][5] |

| IUPAC Name | 5,6-difluoro-2,3-dihydroinden-1-one | [5] |

| Appearance | White to off-white crystalline solid | Inferred from analogs[6] |

| Melting Point | Not experimentally published; estimated to be higher than 5-fluoro-1-indanone (38-40 °C) and potentially near that of 5,7-difluoro-1-indanone (80-84 °C) due to molecular symmetry and packing. | |

| Solubility | Insoluble in water; soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetone. | Inferred from analogs[7] |

Synthesis: Intramolecular Friedel-Crafts Acylation

The most reliable and scalable method for constructing the indanone core is the intramolecular Friedel-Crafts acylation.[8][9] This reaction proceeds by cyclizing a phenylpropanoic acid derivative under strong acidic conditions. For this compound, the logical precursor is 3-(3,4-difluorophenyl)propanoic acid. The choice of a strong acid like polyphosphoric acid (PPA) or chlorosulfonic acid is critical; these reagents act as both the catalyst and solvent, driving the reaction to completion.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from 5-Fluoro-1-indanone Synthesis)[1][10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, carefully add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 10 mL per gram of starting material). The addition should be controlled to manage any initial exotherm.

-

Reaction Monitoring: Stir the resulting solution at room temperature. The progress of the reaction is effectively monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice. This quenching step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Final purification is achieved by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by three key regions: the electrophilic carbonyl carbon, the acidic α-protons, and the electron-deficient aromatic ring. The two electron-withdrawing fluorine atoms significantly influence the molecule's behavior compared to its non-fluorinated parent.[10]

-

Carbonyl Group: The ketone is susceptible to nucleophilic attack. It readily undergoes reactions such as reduction with sodium borohydride (NaBH₄) to form the corresponding indanol, and condensation reactions like the Knoevenagel condensation.[1]

-

Alpha-Protons: The protons on the carbon adjacent to the carbonyl (C2) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for alkylation and aldol condensation reactions, allowing for derivatization at the C2 position. The electron-withdrawing effect of the fluorinated ring enhances the acidity of these protons.[10]

-

Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic aromatic substitution but activate it for potential nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present or under harsh conditions.

Caption: Key reactive sites of the this compound core.

Applications in Drug Development & Medicinal Chemistry

The true value of this compound is realized in its role as a precursor to complex, biologically active molecules. The difluoro substitution pattern is particularly sought after for its ability to block metabolic oxidation at the 5 and 6 positions, a common liability for many drug candidates. This can lead to improved pharmacokinetic profiles, such as longer half-life and enhanced bioavailability.

While specific drugs derived from the 5,6-difluoro isomer are in early-stage development, the broader class of fluorinated indanones has shown significant promise in several therapeutic areas:

-

Oncology: Indanone derivatives have been investigated as inhibitors of crucial cancer-related enzymes. For example, thiosemicarbazones synthesized from fluorinated indanones show potential as anti-cancer agents.[2]

-

Neurodegenerative Diseases: The indanone scaffold is a core component of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease, such as Donepezil.[10] Synthesizing difluorinated analogs offers a clear strategy for developing novel agents with potentially improved brain penetration and metabolic resistance.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are built upon scaffolds structurally related to indanone. The fluorine atoms can modulate the acidity and binding characteristics of derivatives designed as selective enzyme inhibitors (e.g., COX-2).[8]

Caption: Hypothetical role of a derivative in modulating a disease pathway.

Spectroscopic Profile: A Predictive Analysis

Definitive structural confirmation relies on spectroscopic analysis. While a specific high-resolution spectrum for this compound requires experimental acquisition, a predictive profile can be constructed based on its structure and data from analogous compounds.[11][12]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region: Two singlets (or narrow doublets due to long-range coupling) corresponding to the protons at C4 and C7. Their chemical shifts will be downfield due to the aromatic ring current and deshielding from the carbonyl and fluorine atoms.- Aliphatic Region: Two triplets (integrating to 2H each) around 2.5-3.5 ppm, corresponding to the two methylene groups (-CH₂-CH₂-). These will appear as an A₂B₂ system. |

| ¹³C NMR | - Carbonyl Carbon: A signal far downfield, typically >190 ppm.- Aromatic Carbons: Four signals in the aromatic region (110-160 ppm). The two carbons directly bonded to fluorine (C5 and C6) will appear as large doublets due to strong one-bond ¹J(C-F) coupling (typically >240 Hz). The other two aromatic carbons will also show smaller couplings to the fluorine atoms.- Aliphatic Carbons: Two signals in the upfield region (20-40 ppm). |

| IR Spectroscopy | - A strong, sharp absorption band around 1710-1730 cm⁻¹ characteristic of the conjugated ketone C=O stretch.- Strong absorption bands in the 1200-1300 cm⁻¹ region corresponding to the C-F stretching vibrations.- Weaker bands for aromatic C-H and aliphatic C-H stretching above and below 3000 cm⁻¹, respectively. |

| Mass Spectrometry | - A prominent molecular ion peak [M]⁺ at m/z = 168 .- A characteristic fragment ion [M-CO]⁺ at m/z = 140 , resulting from the common loss of carbon monoxide from the cyclic ketone. |

Safety & Handling

As a research chemical, this compound must be handled with appropriate care, assuming all unknown compounds are hazardous. The GHS classification for closely related difluoro-indanones provides a strong basis for safe handling procedures.[13]

| Hazard Class | GHS Classification | Precautionary Measures |

| Acute Toxicity | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust. Use only in a well-ventilated area or fume hood. |

| Skin Irritation | Warning: Causes skin irritation. | Wear nitrile or neoprene gloves and a lab coat. |

| Eye Irritation | Warning: Causes serious eye irritation. | Wear chemical safety goggles or a face shield. |

Handling Recommendations:

-

Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.

-

Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a lab coat, and chemically resistant gloves. For handling larger quantities of solid, a dust mask may be appropriate.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block that leverages the power of fluorine chemistry on a privileged scaffold. Its robust synthesis, predictable reactivity, and the desirable properties imparted by the difluoro motif make it an exceptionally valuable tool for medicinal chemists. By enabling the creation of compounds with enhanced metabolic stability and potentially novel binding interactions, this compound serves as a gateway to exploring new chemical space in the urgent and ongoing search for safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. capotchem.cn [capotchem.cn]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nmr.tamu.edu [nmr.tamu.edu]

- 13. 5,7-Difluoro-1-indanone | C9H6F2O | CID 11789595 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Guide to the Spectral Properties of 5,6-Difluoro-1-indanone

Abstract

5,6-Difluoro-1-indanone is a key fluorinated building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's electronic properties, influencing its reactivity and potential biological activity. Accurate structural confirmation and purity assessment are paramount for its effective use in synthesis and drug development. This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—essential for the unambiguous identification and characterization of this compound. We delve into the causality behind the spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Indanones

Indanone scaffolds are prevalent in a wide range of biologically active molecules. The incorporation of fluorine atoms can enhance crucial pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins. This compound, with its vicinal difluoro substitution, presents a unique electronic profile, making it a valuable precursor for novel therapeutics. A thorough understanding of its spectral signature is the foundational first step in any research and development endeavor.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme for this compound (Molecular Formula: C₉H₆F₂O, Molecular Weight: 168.14 g/mol ) will be used throughout this guide.[1]

Caption: Structure and numbering of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its identification.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, generating a positively charged molecular ion ([M]⁺•).

-

Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Presentation & Interpretation

The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and a key fragment resulting from a common pathway for cyclic ketones.

| m/z Value | Relative Intensity | Interpretation |

| 168 | High | [M]⁺• (Molecular Ion) |

| 140 | High | [M-CO]⁺• |

| 112 | Medium | [M-CO-CO]⁺• or [M-C₂H₂F₂]⁺• |

Causality and Insights:

-

Molecular Ion ([M]⁺• at m/z 168): The presence of a strong peak at m/z 168 confirms the molecular weight of C₉H₆F₂O.[1] The high stability of the aromatic system allows the molecular ion to be readily detected.

-

Loss of Carbon Monoxide ([M-CO]⁺• at m/z 140): The most significant fragmentation pathway for indanones and other cyclic ketones is the neutral loss of a carbon monoxide (CO) molecule (28 Da).[2] This occurs via a retro-Diels-Alder-type cleavage of the five-membered ring, resulting in a stable difluorobenzocyclobutene radical cation. This is a highly characteristic and diagnostically important fragment.

Caption: Primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. An IR beam is passed through the crystal, where it reflects internally and penetrates a short distance into the sample. Specific frequencies are absorbed, and the attenuated beam is directed to a detector.

-

Analysis: The resulting interferogram is converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform (FT).

Data Presentation & Interpretation

The IR spectrum provides clear evidence for the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3050 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1720 - 1700 | Strong | C=O Stretch (Ketone) |

| ~1610, ~1490 | Medium | Aromatic C=C Stretch |

| ~1270 - 1240 | Strong | Aryl C-F Stretch |

| ~900 - 800 | Strong | Aromatic C-H Bend (oop) |

Causality and Insights:

-

Carbonyl (C=O) Stretch: The most prominent feature is the strong, sharp absorption band around 1710 cm⁻¹. This frequency is characteristic of a five-membered cyclic ketone conjugated with an aromatic ring. Conjugation slightly lowers the frequency from a typical saturated ketone (~1715 cm⁻¹) due to a decrease in the double bond character of the C=O group.

-

Carbon-Fluorine (C-F) Stretch: A strong absorption in the 1270-1240 cm⁻¹ region is indicative of the C-F stretching vibration of the aryl fluorides. This band is often intense due to the large change in dipole moment associated with the C-F bond vibration.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete structural verification.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 5-10 mg (for ¹H) or 20-50 mg (for ¹³C, ¹⁹F) of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] The acquisition parameters (pulse sequence, number of scans, relaxation delay) are optimized for each nucleus to obtain a high-quality spectrum with a good signal-to-noise ratio.[3][4]

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final NMR spectrum.

¹H NMR Spectroscopy: Proton Environment

The proton NMR spectrum reveals the electronic environment and connectivity of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~7.55 | t (triplet) | 1H | H-4 | JH4-F5 ≈ 8-9 Hz |

| ~7.30 | t (triplet) | 1H | H-7 | JH7-F6 ≈ 8-9 Hz |

| ~3.15 | t (triplet) | 2H | H-3 (CH₂) | JH3-H2 ≈ 6 Hz |

| ~2.75 | t (triplet) | 2H | H-2 (CH₂) | JH2-H3 ≈ 6 Hz |

Causality and Insights:

-

Aromatic Protons (H-4, H-7): There are only two protons on the aromatic ring. H-4 is primarily coupled to the adjacent fluorine at C-5, and H-7 is coupled to the fluorine at C-6. This results in both signals appearing as triplets (or more accurately, doublet of doublets with similar coupling constants that appear as a triplet) due to ortho H-F coupling, a key diagnostic feature. The electron-withdrawing nature of the carbonyl and fluorine atoms shifts these protons downfield.

-

Aliphatic Protons (H-2, H-3): The two methylene groups appear as two distinct triplets in the aliphatic region. The protons at C-2, being alpha to the carbonyl group, are more deshielded and appear further downfield (~2.75 ppm) than the protons at C-3 (~3.15 ppm).[5] They are coupled only to each other, resulting in a simple triplet splitting pattern for each.

¹³C NMR Spectroscopy: Carbon Backbone

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | C-F Coupling (J, Hz) |

| ~194.0 | C-1 (C=O) | |

| ~153.0 | C-5, C-6 | ¹JCF ≈ 250-260 Hz (large doublet) |

| ~135.0 | C-7a | ²JCF ≈ 15-20 Hz (doublet of doublets) |

| ~132.0 | C-3a | ²JCF ≈ 15-20 Hz (doublet of doublets) |

| ~115.0 | C-4, C-7 | ²JCF ≈ 20-25 Hz (doublet of doublets) |

| ~36.5 | C-2 | |

| ~26.0 | C-3 |

Causality and Insights:

-

Carbonyl Carbon (C-1): The ketone carbonyl carbon is the most deshielded, appearing significantly downfield around 194 ppm.

-

Fluorine-Coupled Carbons: The most striking feature is the large one-bond coupling constant (¹JCF) for the carbons directly attached to fluorine (C-5 and C-6), which splits their signals into large doublets.[6] Carbons that are two or three bonds away also show smaller couplings (²JCF, ³JCF), leading to more complex splitting patterns (doublet of doublets), which confirms the fluorine positions.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms.[7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |

| ~ -125 to -135 | m (multiplet) | F-5, F-6 |

Causality and Insights:

-

Chemical Shift: The chemical shift of aryl fluorides can vary but typically falls within this range relative to a standard like CFCl₃.[8][9]

-

Multiplicity: The two fluorine atoms are in different environments relative to the carbonyl group, but their chemical shifts may be very similar. They will show coupling to the adjacent aromatic protons (H-4 and H-7, respectively) and potentially to each other (F-F coupling), resulting in complex multiplets. This provides definitive proof of the 5,6-difluoro substitution pattern.

Integrated Spectral Analysis Workflow

A robust structural confirmation relies on synthesizing the information from all spectroscopic techniques. The following workflow illustrates this self-validating process.

Caption: Workflow for integrated spectral analysis.

Conclusion

The collective data from Mass Spectrometry, Infrared Spectroscopy, and multinuclear NMR Spectroscopy provide a cohesive and unambiguous portrait of this compound. The molecular weight is confirmed by MS, which also shows the characteristic loss of carbon monoxide. IR spectroscopy validates the presence of the key ketone and carbon-fluorine functionalities. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy work in concert to map out the complete atomic connectivity, with the observed proton-fluorine and carbon-fluorine coupling patterns serving as definitive proof of the 5,6-difluoro substitution pattern. This comprehensive spectral guide serves as an authoritative reference for the confident identification and quality control of this important synthetic intermediate.

References

- 1. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. colorado.edu [colorado.edu]

An In-depth Technical Guide to 5,6-Difluoro-1-indanone: A Key Intermediate in Modern Drug Discovery

Abstract

5,6-Difluoro-1-indanone, a halogenated bicyclic ketone, has emerged from relative obscurity to become a pivotal building block in contemporary medicinal chemistry. While not a therapeutic agent in itself, its strategic incorporation into more complex molecular architectures has proven instrumental in the development of novel drug candidates. The presence of two fluorine atoms on the aromatic ring significantly modulates the physicochemical properties of the indanone core, influencing factors such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the discovery, synthesis, and critical applications of this compound, offering a technical resource for researchers and professionals in drug development and organic synthesis.

Introduction: The Rise of Fluorinated Scaffolds

The indanone framework, a fusion of a benzene ring and a cyclopentanone ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure provides a well-defined orientation for appended functional groups, facilitating interaction with biological targets. The strategic introduction of fluorine atoms into organic molecules is a widely employed tactic in drug design to enhance pharmacokinetic and pharmacodynamic properties. It is within this context that this compound (CAS No. 161712-77-2) has gained prominence.[1] Its history is not one of a singular, celebrated discovery, but rather a story of enabling innovation, primarily documented within the patent literature as a crucial intermediate for high-value therapeutic targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of a synthetic building block begins with its fundamental properties and spectroscopic signature.

Physical and Chemical Properties

The introduction of two fluorine atoms imparts distinct characteristics to the indanone core.

| Property | Value | Source(s) |

| CAS Number | 161712-77-2 | [1] |

| Molecular Formula | C₉H₆F₂O | [1] |

| Molecular Weight | 168.14 g/mol | [1] |

| IUPAC Name | 5,6-difluoro-2,3-dihydroinden-1-one | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not consistently reported in public literature | |

| Boiling Point | Not consistently reported in public literature | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | General knowledge |

Spectroscopic Characterization

While a definitive, publicly available, fully assigned high-resolution spectrum is not consistently reported, the expected spectroscopic data can be reliably predicted based on the analysis of its structural analogues, such as 5-fluoro-1-indanone.[2]

-

¹H NMR: The proton NMR spectrum is expected to feature two aromatic protons, appearing as complex multiplets due to proton-proton and proton-fluorine couplings. The two methylene groups of the cyclopentanone ring will present as two distinct triplets around δ 2.7-3.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon (C=O) will be the most downfield signal (typically >190 ppm). The two carbons bonded to fluorine will exhibit large, characteristic C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR will display two distinct signals for the non-equivalent fluorine atoms at the C5 and C6 positions.

-

Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band for the ketone carbonyl group (C=O) stretch, expected in the range of 1710-1730 cm⁻¹. Additional characteristic bands will include aromatic C-H stretching (~3050-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and strong C-F stretching bands (~1250 cm⁻¹).[2]

-

Mass Spectrometry (MS): The mass spectrum will show a strong molecular ion peak [M]⁺ at m/z 168. A characteristic fragmentation pattern for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to a significant fragment at m/z 140.

Discovery and Historical Synthesis

The documented history of this compound is intrinsically linked to its utility in pharmaceutical research and development, with its first appearances noted in patent literature as a key synthetic intermediate. Its synthesis is a classic example of intramolecular electrophilic aromatic substitution.

The Precursor: 3-(3,4-Difluorophenyl)propanoic Acid

The logical and established precursor for the synthesis of this compound is 3-(3,4-difluorophenyl)propanoic acid (CAS No. 161712-75-0).[3][4] The preparation of this acid is a critical first step. While various methods exist for analogous phenylpropanoic acids, a common route involves the Knoevenagel condensation of 3,4-difluorobenzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.

Caption: Synthetic pathway to the key precursor.

Intramolecular Friedel-Crafts Cyclization

The cornerstone of indanone synthesis is the intramolecular Friedel-Crafts acylation.[3] This reaction involves the cyclization of the phenylpropanoic acid precursor in the presence of a strong acid catalyst. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, necessitating potent acid catalysts to drive the electrophilic substitution.

Caption: Cyclization to form the indanone ring.

Detailed Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis of fluorinated indanones.

Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid

This procedure involves a two-step sequence starting from 3,4-difluorobenzaldehyde.

-

Reaction Setup: To a solution of 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.

-

Reaction Execution: Heat the mixture at reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Isolation: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude 3-(3,4-difluorophenyl)propenoic acid. Filter the solid, wash with water, and dry.

-

Reduction: Dissolve the crude propenoic acid in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-(3,4-difluorophenyl)propanoic acid.

Synthesis of this compound

This protocol describes the intramolecular Friedel-Crafts cyclization.

-

Reaction Setup: In a flask equipped with a stirrer and a gas outlet, cautiously add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) in portions to an excess of polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at 0-10 °C.

-

Reaction Execution: After the addition is complete, slowly warm the mixture to 80-100 °C and stir for 1-3 hours. The reaction progress should be monitored by TLC or HPLC.

-

Work-up: Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate. The difluoro substitution pattern is particularly valuable for modulating the electronic properties and metabolic stability of the final active molecules.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A significant application of this indanone is in the synthesis of inhibitors for dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose metabolism.[5][6] DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[7][8] The this compound moiety is used to construct complex heterocyclic systems that bind to the active site of the DPP-4 enzyme. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring.

Caption: Role in the DPP-4 inhibitor discovery workflow.

Organic Electronics

More recently, derivatives of this compound have been utilized in the field of materials science. Specifically, it serves as a building block for creating novel electron-acceptor molecules used in organic photodetectors (OPDs).[9][10] The strong electron-withdrawing nature of the difluorinated indanone core helps to tune the electronic energy levels (LUMO) of the final molecule, which is critical for efficient charge separation and transport in organic electronic devices.

Conclusion

This compound exemplifies the critical role of enabling intermediates in modern chemical and pharmaceutical research. Its history is written not in standalone publications of its discovery, but within the experimental sections of patents and papers targeting complex, high-value molecules. The synthetic accessibility of this compound, coupled with the advantageous properties conferred by its difluoro substitution, ensures its continued relevance for scientists and researchers. This guide has provided a consolidated technical overview, from its logical synthesis to its impactful applications, underscoring its status as a key component in the toolbox of medicinal and materials chemists.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(3,4-Difluorophenyl)propanoic Acid [myskinrecipes.com]

- 4. 3-(3,4-Difluorophenyl)propionic acid, 98% | Fisher Scientific [fishersci.ca]

- 5. A potent dipeptide inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 7. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Performance Organic Photodetectors from a High-Bandgap Indacenodithiophene-Based π-Conjugated Donor-Acceptor Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-detectivity organic photodetectors based on a thick-film photoactive layer using a conjugated polymer containing a naphtho[1,2-c:5,6-c]bis[1,2,5]thiadiazole unit - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Emergent Therapeutic Potential of 5,6-Difluoro-1-indanone Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid framework provides an ideal template for the strategic orientation of functional groups, enabling precise interactions with biological targets. The introduction of fluorine atoms into this scaffold is a well-established strategy to modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[3][4] This guide focuses on the potential of 5,6-difluoro-1-indanone derivatives, a class of compounds that, while less explored than their mono-fluorinated counterparts, holds significant promise for the development of novel therapeutics. We will synthesize current knowledge on related indanone derivatives to forecast the potential applications of the 5,6-difluoro series in oncology, neurodegenerative disease, and inflammatory disorders, providing detailed mechanistic insights and robust experimental protocols to guide future research.

The 1-Indanone Scaffold: A Foundation for Bioactivity

The indanone core is a recurring motif in molecules with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[5][6] The most notable example is Donepezil, a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, which features a substituted indanone moiety.[2][7] The success of such drugs has spurred significant interest in exploring the vast chemical space accessible through indanone derivatization.

The difluorination at the 5 and 6 positions of the benzene ring is of particular interest. The two strong electron-withdrawing fluorine atoms are expected to significantly alter the electronic properties of the scaffold, potentially enhancing its interaction with target proteins and improving its pharmacokinetic profile.[8]

Synthetic Pathways and Derivatization

The foundational this compound scaffold is typically synthesized via an intramolecular Friedel-Crafts cyclization of a corresponding difluorinated phenylpropanoic acid or its acyl chloride.[3] This core can then be derivatized at several key positions to generate a diverse library of compounds for screening.

Diagram: General Synthetic Workflow

Caption: General synthetic route to this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for synthesizing the core scaffold.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), slowly add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) to an excess of chlorosulfonic acid (e.g., 10-20 eq) at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir until the reaction is complete. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker to quench the reaction.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.[3][4]

Potential Biological Activities and Mechanisms of Action

By examining the well-documented activities of related indanone derivatives, we can project the therapeutic potential of the 5,6-difluoro series.

Anticancer Activity

Numerous indanone derivatives, particularly 2-benzylidene-1-indanones, have demonstrated potent cytotoxicity against a range of human cancer cell lines.[5][6] The introduction of fluorine is often associated with enhanced anticancer activity.

Known Mechanisms of Action:

-

Tubulin Polymerization Inhibition: A primary mechanism for the anticancer effect of certain indanones is the disruption of microtubule dynamics.[3][9] By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis.[5][9]

-

Signaling Pathway Modulation: Some derivatives have been shown to inhibit key cancer-promoting signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell proliferation and survival.[3][4]

Table 1: Cytotoxic Activity of Selected Indanone Derivatives

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Benzylidene-1-indanones | MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) | 0.01 - 0.88 | [5][9] |

| Indanone-thiazolyl hydrazone | HT-29 (Colorectal) | 0.41 - 0.44 | [3][9] |

| Indanone-thiazolyl hydrazone | COLO 205 (Colorectal) | 0.98 - 6.85 |[3][9] |

Projected Role of 5,6-Difluoro Substitution: The strong electron-withdrawing nature of the two fluorine atoms could enhance the binding affinity of derivatives to the colchicine binding site on tubulin, potentially leading to more potent inhibition of microtubule assembly.

Diagram: Anticancer Mechanism via Tubulin Inhibition

Caption: Inhibition of tubulin polymerization by indanone derivatives.

Neuroprotective Activity

The indanone scaffold is central to the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[2][7]

Known Mechanisms of Action:

-

Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. AChE inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, enhancing neurotransmission.[4] The indanone moiety of Donepezil is a key component for its potent AChE inhibition.[4][5]

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade neurotransmitters like serotonin, norepinephrine, and dopamine.[7] Inhibitors of these enzymes are used to treat depression and Parkinson's disease. C6-substituted 1-indanones have been identified as effective and selective MAO-B inhibitors.[5]

Projected Role of 5,6-Difluoro Substitution: Fluorine substitution can enhance blood-brain barrier permeability and modify binding interactions within the active sites of AChE or MAO enzymes, potentially leading to derivatives with improved potency and selectivity.[10]

Anti-inflammatory Activity

Indanone derivatives have shown significant promise as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3]

Known Mechanisms of Action:

-

COX-2 Inhibition: COX-2 is an enzyme responsible for producing prostaglandins, which are key mediators of inflammation and pain.[3] Selective COX-2 inhibitors are sought after as they can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]

-

NF-κB Pathway Inhibition: As mentioned in the anticancer section, the NF-κB pathway is also a central regulator of the inflammatory response.[4]

Some indanone derivatives have exhibited stronger inhibition of paw edema in rat models than the standard NSAID indomethacin.[5] An indanone derivative isolated from Fernandoa adenophylla showed significant dose-dependent inhibition of red blood cell lysis, a common assay for anti-inflammatory activity.[11][12]

Diagram: Anti-inflammatory Mechanism via COX-2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Key Experimental Methodologies

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is fundamental for assessing the anticancer potential of newly synthesized derivatives.[9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Protocol: COX-2 Inhibition Assay (In Vitro)

This protocol can be used to screen derivatives for anti-inflammatory activity.

-

Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Inhibitor Incubation: Add various concentrations of the test derivatives to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Add the COX-2 enzyme to all wells and pre-incubate for 10-15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

-

Reaction Termination & Detection: Incubate for a specified time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a quenching solution (e.g., HCl). The amount of prostaglandin E₂ (PGE₂) produced can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Future Perspectives and Challenges

The this compound scaffold is a promising starting point for the development of novel therapeutics. The compiled evidence from related indanone structures strongly suggests potential efficacy in oncology, neurodegeneration, and inflammatory diseases.

Key challenges and future directions include:

-

Systematic SAR Studies: A comprehensive structure-activity relationship (SAR) study is necessary to optimize the potency and selectivity of these derivatives for specific biological targets.

-

Target Identification: For novel compounds with high potency, identifying the precise molecular target and mechanism of action will be critical.

-

Pharmacokinetic Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is crucial to identify candidates with favorable drug-like properties.[13]

-

In Vivo Validation: Promising in vitro candidates must be validated in relevant animal models of cancer, neurodegeneration, or inflammation to confirm their therapeutic efficacy and safety.[10][14]

By leveraging the established biological profile of the indanone core and the unique properties imparted by difluorination, researchers are well-positioned to uncover new and potent drug candidates from the this compound class.

References

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound | 161712-77-2 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5,6-Difluoro-1-indanone via Intramolecular Friedel-Crafts Acylation

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Fluorination of this scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive, field-proven protocol for the synthesis of 5,6-difluoro-1-indanone, a key building block in drug discovery. The synthesis is achieved through a robust and widely employed intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid. This document details the underlying reaction mechanism, provides a step-by-step experimental procedure, discusses critical process parameters, and outlines essential safety precautions.

Introduction and Significance

This compound is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The indanone core is present in drugs targeting a range of conditions, including neurodegenerative diseases like Alzheimer's.[1] The strategic placement of two fluorine atoms on the benzene ring is particularly noteworthy. The strong inductive electron-withdrawing effect of fluorine can alter the electronic properties of the molecule, often leading to improved pharmacological profiles.[2]

The classical and most reliable method for constructing the fused ring system of indanones is the intramolecular Friedel-Crafts acylation.[3] This reaction involves the cyclization of an arylpropanoic acid or its more reactive acyl chloride derivative, promoted by a strong Brønsted or Lewis acid catalyst.[1][3] This protocol focuses on the direct cyclization of 3-(3,4-difluorophenyl)propanoic acid, a method that is often favored for its operational simplicity.

Reaction Mechanism: Electrophilic Aromatic Substitution

The intramolecular Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway. The key steps are outlined below:

-

Activation and Formation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., Polyphosphoric Acid - PPA). This activation facilitates the formation of a highly electrophilic acylium ion intermediate.

-

Intramolecular Electrophilic Attack: The acylium ion is then attacked by the electron-rich difluorobenzene ring in an intramolecular fashion. Despite the deactivating effect of the two fluorine atoms, the ortho-para directing nature of the alkyl chain favors cyclization at the position ortho to the chain, leading to the formation of the five-membered ring.[4][5]

-

Deprotonation and Aromatization: The final step involves the loss of a proton from the carbocation intermediate (a sigma complex), which restores the aromaticity of the benzene ring and yields the final this compound product.[1]

Caption: The reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the direct cyclization of 3-(3,4-difluorophenyl)propanoic acid using polyphosphoric acid (PPA) as both the catalyst and solvent.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 3-(3,4-Difluorophenyl)propanoic acid | 26304-45-8 | 186.15 | Starting material, solid. |

| Polyphosphoric acid (PPA) | 8017-16-1 | Variable | Catalyst and solvent; viscous liquid. Corrosive.[6] |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent. Suspected carcinogen.[7] |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution for neutralization. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

| Ethyl Acetate | 141-78-6 | 88.11 | Component of chromatography eluent. |

| Hexane | 110-54-3 | 86.18 | Component of chromatography eluent. |

| Deionized Water | 7732-18-5 | 18.02 | Used in workup. |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Thermometer

-

Condenser (optional, for temperature control)

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure

-

Reaction Setup:

-

Place 3-(3,4-difluorophenyl)propanoic acid (5.0 g, 26.86 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

In a fume hood, carefully add polyphosphoric acid (PPA, ~50 g) to the flask. The PPA acts as both the solvent and the catalyst.

-

Causality: PPA is a strong dehydrating agent and a Brønsted acid, which is highly effective for promoting the direct cyclization of carboxylic acids, avoiding the need to first convert the acid to a more reactive acyl chloride.[8]

-

-

Reaction Execution:

-

Heat the stirred mixture to 80-90°C using a heating mantle.

-

Maintain this temperature and stir vigorously for 2-4 hours. The viscosity of PPA requires efficient stirring to ensure a homogenous reaction mixture.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). To take a sample, carefully extract a small aliquot, quench it in water, extract with ethyl acetate, and spot the organic layer on a TLC plate (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The reaction is complete when the starting material spot has been consumed.

-

-

Workup and Quenching:

-

Allow the reaction mixture to cool to room temperature. It will become very viscous.

-

CRITICAL STEP: In a large beaker, prepare crushed ice (~200 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and will hydrolyze the PPA.[2]

-

The product will often precipitate as a solid. Stir the mixture until all the ice has melted and the PPA is fully hydrolyzed.

-

-

Extraction and Washing:

-

Transfer the aqueous slurry to a separatory funnel.

-

Extract the product with dichloromethane (DCM, 3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic layer sequentially with:

-

Deionized water (2 x 50 mL)

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid.

-

Brine (1 x 50 mL) to remove excess water.

-

-

Trustworthiness: Each washing step is critical for removing impurities. The bicarbonate wash is essential to eliminate acid residues that could interfere with purification and subsequent reactions.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a solid.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 15% ethyl acetate) to isolate the pure product.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed.

-

Characterization

The identity and purity of the final product, this compound (CAS 161712-77-2, MW: 168.14 g/mol ), should be confirmed using standard analytical techniques.[9][10]

-

¹H NMR & ¹⁹F NMR: To confirm the structure and substitution pattern.

-

IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch around 1700 cm⁻¹.[2]

-

Mass Spectrometry: To confirm the molecular weight (M⁺ at m/z 168).[2]

-

Melting Point: Compare with the literature value.

Experimental Workflow and Troubleshooting

Caption: A summary of the experimental workflow for the synthesis.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (moisture contamination).[5] 2. Insufficient reaction temperature or time. 3. Deactivated aromatic ring.[7] | 1. Ensure PPA is from a fresh, sealed container. Use oven-dried glassware. 2. Gradually increase temperature (e.g., to 100°C) or extend reaction time, monitoring by TLC. 3. The difluoro-system is already deactivated; ensure conditions are sufficiently forcing. Consider converting the acid to the more reactive acyl chloride first, then using AlCl₃.[3] |

| Formation of Byproducts | 1. Overheating leading to decomposition or polymerization. 2. Intermolecular side reactions. | 1. Maintain strict temperature control. 2. Ensure adequate stirring and use PPA to maintain a pseudo-dilute environment that favors intramolecular cyclization. |

| Difficult Workup | Incomplete hydrolysis of PPA. | Add ice-water slowly to the reaction mixture (instead of the other way around) with very vigorous stirring to manage the exotherm and ensure complete hydrolysis. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Fume Hood: All steps of this procedure, especially handling PPA and dichloromethane, must be performed in a well-ventilated chemical fume hood.[7]

-

Corrosive Reagents: Polyphosphoric acid is corrosive and can cause severe burns upon contact.[11] Handle with extreme care.

-

Quenching: The addition of the PPA reaction mixture to ice water is highly exothermic and can cause splashing. Perform this step slowly and cautiously behind a safety shield.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemuniverse.com [chemuniverse.com]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Application Note: A Detailed Protocol for the Synthesis of 5,6-Difluoro-1-indanone

Abstract: 5,6-Difluoro-1-indanone is a pivotal building block in medicinal chemistry, primarily utilized as a precursor for synthesizing complex pharmaceutical agents. The strategic incorporation of two fluorine atoms onto the indanone scaffold enhances molecular properties such as metabolic stability and binding affinity, making it a valuable intermediate in drug discovery. This guide provides a comprehensive, field-tested protocol for the preparation of this compound via an intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid. We delve into the mechanistic rationale, safety considerations, detailed procedural steps, and robust analytical characterization.

Scientific Foundation: The Intramolecular Friedel-Crafts Acylation

The synthesis of 1-indanones is most effectively achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile and attacks an electrophilic acylium ion generated in situ.[2][3]

Mechanism Rationale: The process is initiated by the activation of the carboxylic acid group of the precursor, 3-(3,4-difluorophenyl)propanoic acid, by a strong protic or Lewis acid. In this protocol, we utilize polyphosphoric acid (PPA), which serves as both a powerful dehydrating agent and a catalyst. PPA protonates the carbonyl oxygen of the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion intermediate. This intermediate is then intramolecularly attacked by the electron-rich difluorobenzene ring. The fluorine atoms are deactivating; however, the cyclization is directed to the position ortho to the alkyl chain, which is the least sterically hindered and electronically favored position, to form the stable five-membered ring of the indanone system.[4]

Caption: Reaction mechanism for intramolecular Friedel-Crafts acylation.

Materials, Equipment, and Safety

Reagents and Materials

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |

| 3-(3,4-Difluorophenyl)propanoic Acid | 161712-75-0 | C₉H₈F₂O₂ | 186.16 | Fisher Scientific[5] |

| Polyphosphoric Acid (PPA) | 8017-16-1 | H₆P₄O₁₃ | 337.93 | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | VWR |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | VWR |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 | LabChem |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |

| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 | SiliCycle Inc. |

Essential Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle with stirrer

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Analytical balance

Environment, Health, and Safety (EHS) Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]

-

Engineering Controls: All steps must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors and solvent fumes.[8] An eyewash station and safety shower must be readily accessible.[8]

-

Reagent Hazards:

-

Polyphosphoric Acid (PPA): Highly corrosive and a powerful dehydrating agent. Causes severe skin and eye burns. Reacts vigorously with water. Handle with extreme care.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[9]

-

This compound: May cause skin, eye, and respiratory irritation.[10] Harmful if swallowed.[10]

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Detailed Synthesis Protocol

This procedure outlines the cyclization of the commercially available 3-(3,4-difluorophenyl)propanoic acid.

Caption: Step-by-step workflow for the synthesis of this compound.

Step 1: Reaction Setup and Cyclization

-

In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA) (approx. 100 g).

-

Begin stirring and add 3-(3,4-difluorophenyl)propanoic acid (10.0 g, 53.7 mmol) to the PPA in one portion.

-

Fit the flask with a reflux condenser and heat the mixture in a heating mantle to 80-90 °C.

-

Causality Note: This temperature provides sufficient thermal energy to overcome the activation barrier for the acylation without causing significant decomposition or side reactions. The high viscosity of PPA necessitates efficient mechanical stirring to ensure a homogenous reaction mixture.

-

-

Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]

Step 2: Work-up and Isolation

-

Allow the reaction mixture to cool to approximately 60-70 °C.

-

In a separate large beaker (1 L), prepare a mixture of crushed ice and water (approx. 500 g).

-

CAUTION: Perform this step carefully in a fume hood. Slowly and cautiously pour the warm, viscous reaction mixture onto the crushed ice with vigorous stirring.[12]

-

Causality Note: This quenches the reaction by hydrolyzing the PPA and precipitates the water-insoluble organic product. The addition must be slow to control the highly exothermic dilution of the strong acid.

-

-

Continue stirring until all the ice has melted and the precipitate has fully formed.

-

Transfer the aqueous slurry to a 500 mL separatory funnel and extract the product with dichloromethane (DCM) (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).[12]

-

Causality Note: The sodium bicarbonate wash is crucial for neutralizing and removing any residual acidic components from the organic phase.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 3: Purification

-

The crude product, typically a solid or semi-solid, is purified by column chromatography on silica gel.[11]

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% EtOAc).

-

Collect the fractions and combine those containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to afford this compound as a solid. The expected yield is typically in the range of 70-85%.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic methods.

| Property / Technique | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₉H₆F₂O[10] |

| Molecular Weight | 168.14 g/mol [10] |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.3-7.5 (m, 2H, Ar-H), ~3.1 (t, 2H, -CH₂-), ~2.7 (t, 2H, -CH₂-). Signals will show coupling to fluorine. |

| ¹⁹F NMR (CDCl₃) | Two distinct signals in the aromatic fluorine region.[10] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~200-205 (C=O), aromatic carbons showing C-F coupling, ~37 (-CH₂-), ~26 (-CH₂-). |

| IR Spectroscopy | ν (cm⁻¹): ~3100 (Aromatic C-H Stretch), ~2950 (Aliphatic C-H Stretch), ~1720 (Strong, C=O Ketone Stretch), ~1600 & ~1490 (Aromatic C=C Stretch), ~1270 (Strong, C-F Stretch).[13][14] |

| Mass Spec. (EI) | m/z: 168 [M]⁺ (Molecular Ion), 140 [M-CO]⁺.[10] |

Interpretation of Spectroscopic Data:

-

IR Spectroscopy: The most definitive peak is the strong carbonyl (C=O) absorption around 1720 cm⁻¹. The presence of a strong band around 1270 cm⁻¹ is characteristic of the C-F bond stretch, confirming the fluorination.[13]

-

NMR Spectroscopy: The ¹H NMR spectrum will show two triplets in the aliphatic region corresponding to the two methylene groups of the indanone ring. The aromatic region will display complex multiplets due to proton-proton and proton-fluorine coupling. ¹⁹F NMR is crucial for confirming the presence and positions of the two fluorine atoms.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 168, corresponding to the molecular weight of the compound. A common fragmentation pattern for indanones is the loss of carbon monoxide (CO), which would result in a significant peak at m/z 140.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(3,4-Difluorophenyl)propionic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Application Notes & Protocols: The Strategic Use of 5,6-Difluoro-1-indanone in the Synthesis of Novel Anti-Cancer Agents

Abstract

The fluorinated aromatic ketone, 5,6-Difluoro-1-indanone, has emerged as a highly valuable and versatile building block in medicinal chemistry, particularly in the domain of oncology. The strategic incorporation of two fluorine atoms onto the indanone scaffold significantly modulates the molecule's electronic and physicochemical properties. This modification can lead to enhanced metabolic stability, improved binding affinity to target proteins, and better membrane permeability in derivative compounds.[1][2][3] These attributes make this compound a sought-after precursor for the synthesis of a new generation of potent anti-cancer agents. This guide provides an in-depth exploration of its application, detailing synthetic protocols for key anti-cancer derivatives and elucidating the underlying mechanisms of action.

The Rationale for Fluorination in Indanone-Based Drug Design

The indanone core provides a rigid, bicyclic framework that is ideal for constructing complex, biologically active molecules.[4] When this scaffold is substituted with fluorine, a small, highly electronegative atom, several advantageous properties are conferred upon the resulting drug candidates:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability prolongs the drug's half-life in the body.[2]

-

Increased Binding Affinity: Fluorine can engage in unique, non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) with amino acid residues in the active site of target enzymes, thereby increasing the potency of the inhibitor.[3]

-

Modulated Lipophilicity and Permeability: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its solubility, absorption, and ability to cross cellular membranes.[2]

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for target binding and pharmacokinetic properties.[3]

The presence of two fluorine atoms in this compound amplifies these effects, making it a superior starting material for developing drug candidates with optimized pharmacological profiles.

Synthesis of the this compound Precursor

The most common and efficient method for synthesizing substituted indanones is through an intramolecular Friedel-Crafts acylation of a corresponding phenylpropanoic acid.[5][6] This reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring to form the cyclic ketone.

Protocol 1: Synthesis of this compound

This protocol details the cyclization of 3-(3,4-Difluorophenyl)propanoic acid to yield the target indanone.

Materials:

-

3-(3,4-Difluorophenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Crushed ice

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

-

In a round-bottom flask, add 3-(3,4-Difluorophenyl)propanoic acid (1.0 eq).

-

Add polyphosphoric acid (approx. 10 times the weight of the acid) or Eaton's reagent (10 mL per gram of acid).

-

Heat the mixture with stirring to 80-90°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the reaction.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Acid Catalyst: Polyphosphoric acid or Eaton's reagent acts as both the solvent and the catalyst for the Friedel-Crafts acylation. They are strong dehydrating agents that facilitate the formation of the key acylium ion intermediate.

-

Quenching on Ice: The highly exothermic quenching process is controlled by slowly adding the reaction mixture to ice, preventing degradation of the product.

-

Bicarbonate Wash: This step neutralizes any remaining acidic catalyst, preventing it from interfering with subsequent purification steps.

Caption: Synthetic workflow for this compound.

Application: Synthesis of 2-Benzylidene-1-indanone Derivatives as Tubulin Polymerization Inhibitors

Derivatives of 2-benzylidene-1-indanone have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast, colon, and lung cancer.[6][7] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and trigger apoptosis.[5][8]

Protocol 2: Knoevenagel Condensation for 2-Benzylidene-5,6-difluoro-1-indanone

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound (1.0 eq)

-

Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)

-

Ethanol or Methanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (1M)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound and the substituted aromatic aldehyde in ethanol in a round-bottom flask.

-

Prepare a solution of KOH in ethanol and add it dropwise to the reaction mixture at room temperature.

-

Stir the mixture for 4-12 hours. The reaction progress can be monitored by the formation of a precipitate and confirmed by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

Acidify the mixture with 1M HCl to a pH of ~5-6 to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product under vacuum.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-5,6-difluoro-1-indanone derivative.

Causality Behind Experimental Choices:

-